ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. This compound is characterized by its intricate structure, which includes an indole moiety, a thiazolopyrimidine core, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Thiazolopyrimidine Core: The thiazolopyrimidine core is formed by the cyclization of appropriate precursors, often involving the reaction of a thioamide with a β-dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the indole moiety with the thiazolopyrimidine core using a suitable coupling reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents, which may exhibit varying chemical and biological properties.
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities and applications in medicinal chemistry.
Dimethoxyphenyl Compounds: Molecules with dimethoxyphenyl groups, which contribute to their unique chemical reactivity and potential biological effects.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H30ClN3O5S |
---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
ethyl (2E)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C34H30ClN3O5S/c1-5-43-33(40)30-20(2)36-34-38(31(30)21-14-15-27(41-3)28(16-21)42-4)32(39)29(44-34)17-23-19-37(26-13-9-7-11-24(23)26)18-22-10-6-8-12-25(22)35/h6-17,19,31H,5,18H2,1-4H3/b29-17+ |
InChI Key |
BVJOCYGJKWIQEF-STBIYBPSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)S2)C |
Origin of Product |
United States |
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